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Compound of Interest

Compound Name: Morpholin-4-ylurea

Cat. No.: B14717392

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into
drug candidates to enhance their pharmacological properties. When combined with a urea
moiety at the 4-position, the resulting Morpholin-4-ylurea scaffold has emerged as a versatile
pharmacophore with significant therapeutic potential across a range of diseases, most notably
in oncology and infectious diseases. This technical guide provides an in-depth review of the
current understanding of Morpholin-4-ylurea derivatives, focusing on their synthesis,
biological activities, and mechanisms of action.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of Morpholin-4-ylurea derivatives has been quantified in numerous
studies. The following tables summarize the in vitro activity of representative compounds
against various cancer cell lines and microbial strains, primarily reported as half-maximal
inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Anticancer Activity

Morpholin-4-ylurea derivatives have demonstrated potent cytotoxic effects against a variety of
cancer cell lines. A significant number of these compounds function as inhibitors of the
phosphatidylinositol 3-kinase (P13K)/protein kinase B (Akt)/mammalian target of rapamycin
(mTOR) signaling pathway, a critical cascade that is often dysregulated in cancer.[1][2][3][4]
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Compound ID Target/Cell Line IC50 (pM) Reference
10j mTOR 11 [5]
PI3Ka 0.92 [5]
A549 (Lung
_ 14.3 [5]
Carcinoma)
PC-3 (Prostate
8.77 [5]
Cancer)
MCF-7 (Breast
10.2 [5]
Cancer)
Hela (Cervical
9.54 [5]
Cancer)
HepG2 (Liver Cancer) 11.8 [5]
17p PI3Ka 0.0318 [6]
PI3Kd 0.0154 [6]
Sw480 (Colon
Compound 2g ) 5.10 [7]
Carcinoma)
MCF-7 (Breast
19.60 [7]
Cancer)
Compound 46 PI3Ka [1]
mTOR [1]
Compound 48 PI3Ka [1]

MTOR

[1]

Antimicrobial Activity

Derivatives of the Morpholin-4-ylurea scaffold have also been investigated for their
antimicrobial properties, showing activity against both bacterial and fungal pathogens.
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Compound ID Microorganism MIC (pg/mL) Reference
Mycobacterium
Compound 12 ] 15.6 [8]
smegmatis
Compound 3 Candida albicans >1000 [8]
Compound 8 Escherichia coli 1000 [8]
Yersinia
_ 1000 [8]
pseudotuberculosis
Pseudomonas
. 500 [8]
aeruginosa
Enterococcus faecalis 500 [8]
Staphylococcus
Py 500 [8]
aureus
Bacillus cereus 500 [8]
Candida albicans 500 [8]
Saccharomyces
o 500 [8]
cerevisiae
Acinetobacter o
Compound 3l 32 (94.5% inhibition) [9]

baumannii

Key Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and biological

evaluation of Morpholin-4-ylurea derivatives, based on protocols reported in the cited

literature.

General Synthesis of Morpholin-4-ylurea Derivatives

The synthesis of Morpholin-4-ylurea scaffolds typically involves a multi-step process. A

common route begins with the reaction of a substituted aniline with an appropriate isocyanate

to form the urea linkage. The morpholine moiety is often introduced via nucleophilic

substitution.
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Example Protocol for the Synthesis of a Pyrrolopyrimidine-based Morpholin-4-ylurea:[10]

Synthesis of the Amine Precursor: 6-chloro-7-deazapurine is reacted with benzocaine in
absolute ethanol at reflux overnight to yield ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-
yl)amino)benzoate.

Formation of the Hydrazide: The resulting ester is then refluxed with hydrazine hydrate to
form the corresponding benzohydrazide.

Formation of the Urea Linkage: The hydrazide is subsequently reacted with a substituted
isocyanate in a suitable solvent such as dimethylformamide (DMF) to yield the final
Morpholin-4-ylurea derivative. The reaction mixture is typically stirred at room temperature
until completion, as monitored by thin-layer chromatography (TLC).

Purification: The crude product is purified by recrystallization from an appropriate solvent or
by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic activity of Morpholin-4-ylurea derivatives against cancer cell lines is commonly

evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
[71[11]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103to 1 x 104
cells per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test
compounds (typically ranging from 0.01 to 100 uM) and incubated for an additional 48 to 72
hours.

MTT Addition: After the incubation period, 20 pL of MTT solution (5 mg/mL in phosphate-
buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is then removed, and 150 pL of dimethyl sulfoxide
(DMSO) is added to each well to dissolve the formazan crystals.
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o Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570
nm using a microplate reader.

» |C50 Determination: The percentage of cell viability is calculated relative to the untreated
control cells, and the IC50 value is determined by plotting the percentage of viability against
the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

The minimum inhibitory concentration (MIC) of Morpholin-4-ylurea derivatives against various
microorganisms is typically determined using the broth microdilution method.[8][12]

e Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a
suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a
concentration of approximately 5 x 10> colony-forming units (CFU)/mL.

» Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in
a 96-well microtiter plate.

 Inoculation: Each well is then inoculated with the standardized microbial suspension.

 Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C
for 24-48 hours for fungi.

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

As previously mentioned, a primary mechanism of action for the anticancer activity of many
Morpholin-4-ylurea derivatives is the inhibition of the PISK/Akt/mTOR signaling pathway.[1][2]
[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
[13][14][15][16] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell
division and resistance to apoptosis.
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The morpholine moiety of these inhibitors often forms a key hydrogen bond with the hinge
region of the ATP-binding pocket of PI3K, contributing to their inhibitory activity.[3][17] By
blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and
MTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in
cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition
by Morpholin-4-ylurea derivatives.
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Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental and Logical Workflow

The development of novel Morpholin-4-ylurea derivatives follows a structured workflow from
initial design and synthesis to comprehensive biological evaluation. The following diagram
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illustrates a typical workflow for the discovery and preclinical assessment of these compounds.
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Caption: Drug discovery workflow for Morpholin-4-ylurea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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